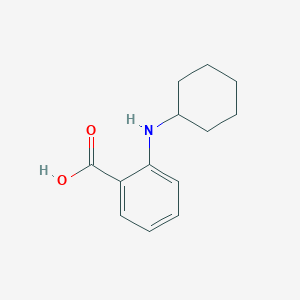

2-(Cyclohexylamino)benzoic acid

Description

2-(Cyclohexylamino)benzoic acid (C₁₃H₁₇NO₂) is a benzoic acid derivative featuring a cyclohexylamino substituent at the 2-position of the aromatic ring. This compound is synthesized via nucleophilic substitution or multi-component reactions, often starting from 2-aminobenzoic acid derivatives and cyclohexylamine. Key physical properties include a melting point range of 120–125°C, moderate solubility in polar organic solvents (e.g., ethanol, DMSO), and a characteristic yellow-to-colorless crystalline appearance . Structural validation is achieved through IR (C=O stretch at ~1680 cm⁻¹), ¹H NMR (cyclohexyl protons at δ 1.2–2.1 ppm, aromatic protons at δ 6.8–7.5 ppm), and HR-MS (exact mass: 231.1259 g/mol) .

Propriétés

IUPAC Name |

2-(cyclohexylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXMFCCPQQJLCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60600368 | |

| Record name | 2-(Cyclohexylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10286-53-0 | |

| Record name | 2-(Cyclohexylamino)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010286530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Cyclohexylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(CYCLOHEXYLAMINO)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B519KGK87P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'acide 2-(cyclohexylamino)benzoïque implique généralement la réaction de la cyclohexylamine avec l'acide 2-chlorobenzoïque. La réaction est effectuée en présence d'un solvant approprié, tel que l'éthanol ou le méthanol, sous reflux. Le mélange réactionnel est chauffé à une température d'environ 80-100 °C pendant plusieurs heures pour assurer la conversion complète des réactifs en produit désiré .

Méthodes de production industrielles : Dans les milieux industriels, la production d'acide 2-(cyclohexylamino)benzoïque peut impliquer des méthodes plus efficaces et évolutives. Une de ces méthodes consiste à utiliser des réacteurs à écoulement continu, qui permettent un meilleur contrôle des paramètres réactionnels et des rendements plus élevés. De plus, l'utilisation de catalyseurs et de conditions réactionnelles optimisées peut encore améliorer l'efficacité du processus de synthèse .

Analyse Des Réactions Chimiques

Types de réactions : L'acide 2-(cyclohexylamino)benzoïque peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des quinones correspondantes ou d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés amine ou alcool correspondants.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3) en conditions acides.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont couramment utilisés.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire des amines ou des alcools. Les réactions de substitution peuvent conduire à une variété de dérivés d'acide benzoïque substitués .

4. Applications de la recherche scientifique

L'acide 2-(cyclohexylamino)benzoïque a une large gamme d'applications dans la recherche scientifique :

5. Mécanisme d'action

Le mécanisme d'action de l'acide 2-(cyclohexylamino)benzoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut agir sur la sérine/thréonine-protéine kinase Chk1, qui joue un rôle dans la régulation du cycle cellulaire et la réponse aux dommages de l'ADN . En modulant l'activité de cette kinase, le composé peut influencer divers processus cellulaires, notamment la prolifération cellulaire et l'apoptose .

Composés similaires :

Acide 2-aminobenzoïque : Structure similaire mais sans le groupe cyclohexyle.

Acide 4-aminobenzoïque : Le groupe amine est attaché à la position para du cycle benzénique.

Cyclohexylamine : Contient le groupe cyclohexyle mais sans la partie acide benzoïque.

Unicité : L'acide 2-(cyclohexylamino)benzoïque est unique en raison de la présence à la fois du groupe cyclohexyle et de la structure de l'acide aminobenzoïque. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications .

Applications De Recherche Scientifique

Chemical Applications

Building Block in Organic Synthesis

- 2-(Cyclohexylamino)benzoic acid serves as a versatile building block in the synthesis of more complex organic molecules. Its structure allows it to participate in various organic reactions, making it valuable for chemists aiming to develop new compounds.

Reagent in Organic Reactions

- The compound is utilized as a reagent in synthetic organic chemistry, facilitating reactions that lead to the formation of diverse chemical entities.

Biological Applications

Antimicrobial Activity

- Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing potential as a candidate for developing new antimicrobial agents aimed at treating infections .

Anti-inflammatory Effects

- The compound has shown promise in reducing inflammation. Studies suggest that it may inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This inhibition could lead to decreased levels of pro-inflammatory cytokines such as IL-1β and TNF-α, indicating its potential utility in treating inflammatory diseases .

Medical Applications

Therapeutic Agent Exploration

- Ongoing research is investigating the potential of this compound as a therapeutic agent for various medical conditions. Its interaction with the serine/threonine-protein kinase Chk1 suggests a role in regulating cell cycle progression and DNA repair mechanisms, which are crucial for cancer treatment strategies .

Case Study: In Vivo Anti-inflammatory Research

- A notable study focused on the anti-inflammatory effects of a derivative of this compound in lipopolysaccharide (LPS)-induced rats. Results demonstrated significant reductions in inflammatory markers such as TNF-α and IL-1β, alongside maintaining normal body temperature during inflammatory responses, indicating protective effects against septic shock .

Industrial Applications

Production of Specialty Chemicals

- In industrial settings, this compound is employed in the production of specialty chemicals and serves as an intermediate in synthesizing pharmaceuticals and agrochemicals. Its unique properties make it suitable for various applications within chemical manufacturing processes.

Structure-Activity Relationship

The structure-activity relationship (SAR) of related compounds has been explored to enhance their efficacy. Variations in substituents on the benzene rings correlate with increased potency against viral infections and reduced toxicity in cellular models. This understanding can guide future modifications of this compound to optimize its therapeutic potential.

Mécanisme D'action

The mechanism of action of 2-(cyclohexylamino)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act on serine/threonine-protein kinase Chk1, which plays a role in cell cycle regulation and DNA damage response . By modulating the activity of this kinase, the compound can influence various cellular processes, including cell proliferation and apoptosis .

Comparaison Avec Des Composés Similaires

2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid

- Structure : Differs by a benzamido-methoxy-oxoethyl side chain at the 2-position.

- Properties : Increased molecular weight (C₁₇H₁₇N₂O₅; 335.33 g/mol) and hydrophilicity due to the polar methoxy and carbonyl groups. Exhibits stronger hydrogen bonding in crystal lattices, enhancing thermal stability (mp: 185–190°C) .

- Applications: Studied for corrosion inhibition and enzymatic activity modulation, unlike 2-(cyclohexylamino)benzoic acid, which focuses on pharmaceutical intermediates .

2-(2-Ethoxy-2-oxoacetamido)benzoic Acid

- Structure : Contains an ethoxy-oxoacetamido group instead of cyclohexylamine.

- Properties : Planar molecular geometry with extensive O–H⋯O hydrogen bonding, leading to higher crystallinity (mp: 150–155°C). Lower logP (1.8 vs. 2.5) due to reduced hydrophobicity .

- Synthesis: Prepared via one-pot condensation, achieving 75% yield compared to 67–91% for this compound .

Pharmacologically Active Derivatives

N-(2-(Cyclohexylamino)-2-oxoethyl)-3-(dimethylamino)-N-(4-(hydroxycarbamoyl)benzyl)benzamide (1p)

- Structure: Incorporates a benzamide-hydroxamic acid moiety linked to the cyclohexylamino group.

- Activity : Acts as a histone deacetylase (HDAC) inhibitor (IC₅₀: 0.8 μM), with 98.2% purity and 66% synthetic yield. The hydroxamic acid enhances metal-binding capacity, a feature absent in the parent compound .

- Spectroscopy: ¹³C NMR shows additional peaks at δ 166.7 ppm (amide carbonyl), distinguishing it from this compound’s simpler spectrum .

Methyl 3-{2-(cyclohexylamino)-2-oxoethylamino}benzoate

- Structure: Combines indole and ester functionalities with the cyclohexylamino group.

- Applications: Targets kinase pathways in oncology, demonstrating broader therapeutic scope than this compound, which lacks ester/indole modifications .

Functionalized Derivatives in Materials Science

2-(N-Cyclohexylamino)ethanesulfonic Acid (CHES)

- Structure : Replaces benzoic acid with ethanesulfonic acid.

- Properties: pKa 9.3, making it a zwitterionic buffer (pH 8.6–10.0). Unlike this compound, CHES is non-toxic (LD₅₀ > 2000 mg/kg) and widely used in biochemical assays .

2-([2-(Cyclohexylamino)-2-oxoethyl]thio)benzoic Acid

- Structure : Substitutes oxygen with sulfur in the side chain.

- Reactivity : Thioether linkage increases nucleophilicity, enabling participation in redox reactions. This contrasts with the parent compound’s inertness under similar conditions .

Comparative Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | logP | Yield (%) |

|---|---|---|---|---|---|

| This compound | C₁₃H₁₇NO₂ | 231.29 | 120–125 | 2.5 | 67–91 |

| 2-[(1-Benzamido)ethyl]benzoic acid | C₁₇H₁₇N₂O₅ | 335.33 | 185–190 | 1.2 | 72 |

| CHES | C₈H₁₇NO₃S | 207.29 | 245–250 | -1.8 | 85 |

Activité Biologique

2-(Cyclohexylamino)benzoic acid (C13H17NO2), an organic compound belonging to the class of aminobenzoic acids, has garnered attention for its potential biological activities. This compound features a cyclohexylamine group attached to the benzoic acid moiety, which may influence its pharmacological properties. The following sections will explore its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

The primary target of this compound is the serine/threonine-protein kinase Chk1 . This kinase plays a crucial role in cell cycle regulation and DNA repair mechanisms. By interacting with Chk1, the compound may influence cell cycle progression and DNA damage response pathways, which are vital for maintaining genomic stability .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties , making it a candidate for further studies in infectious diseases. Its effectiveness against various bacterial strains highlights its potential utility in developing new antimicrobial agents.

Anti-inflammatory Effects

In studies focusing on inflammation, derivatives related to this compound have shown promising results. For instance, similar compounds have demonstrated the ability to inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammatory processes. The inhibition of COX-2 could lead to reduced levels of pro-inflammatory cytokines like IL-1β and TNF-α, suggesting that this compound may also possess anti-inflammatory properties .

Case Study: In Vivo Studies

A relevant study investigated the anti-inflammatory effects of a derivative compound closely related to this compound in lipopolysaccharide (LPS)-induced rats. The results indicated that administration of this compound significantly reduced inflammatory markers such as TNF-α and IL-1β in plasma samples. Additionally, it maintained normal body temperature during inflammatory responses, indicating a protective effect against septic shock .

Structure-Activity Relationship

The structure-activity relationship (SAR) of related compounds has been explored to enhance their efficacy. Variations in substituents on the benzene rings have been correlated with increased potency against viral infections and reduced toxicity in cellular models. This understanding can guide future modifications of this compound to optimize its therapeutic potential .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Target Enzyme | Biological Activity | Notes |

|---|---|---|---|

| This compound | Chk1 | Antimicrobial, Anti-inflammatory | Potential therapeutic agent |

| 4-Aminobenzoic acid | COX-1/COX-2 | Anti-inflammatory | Commonly used NSAID |

| Cyclohexylamine | N/A | Limited biological activity | Lacks benzoic acid structure |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Cyclohexylamino)benzoic acid, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves substitution or condensation reactions. For example, introducing the cyclohexylamino group to a benzoic acid backbone may require coupling agents like EDC/HOBt or nucleophilic substitution under basic conditions. Optimization includes:

- Temperature control : Reactions at 0–25°C minimize side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Catalysts : Use of triethylamine or DMAP accelerates reaction rates .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclohexylamine addition | DMF, EDC/HOBt, 25°C | 65–75 | ≥95% |

| Acid hydrolysis | 1M HCl, reflux | 80–85 | ≥98% |

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

- Methodology :

- X-ray crystallography : Resolves hydrogen-bonding patterns and planar geometry (e.g., O—H⋯O and C—H⋯O interactions observed in related benzoic acid derivatives) .

- NMR spectroscopy : and NMR confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–2.0 ppm, aromatic protons at δ 7.0–8.0 ppm).

- FT-IR : Carboxylic acid C=O stretch (~1700 cm) and N-H bending (~1550 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodology :

- Dose-response assays : Use standardized protocols (e.g., IC determination in enzyme inhibition studies) to compare results across studies.

- Structural analogs : Synthesize derivatives with controlled substitutions (e.g., varying the cyclohexyl group) to isolate structure-activity relationships .

- Data normalization : Account for variations in cell lines or assay conditions (e.g., pH, temperature) that may affect activity .

Q. What strategies mitigate side reactions during the synthesis of this compound?

- Methodology :

- Protecting groups : Temporarily block the carboxylic acid moiety during amine coupling to prevent unwanted esterification .

- Purification techniques : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the target compound.

- Reaction monitoring : TLC or LC-MS at intermediate steps detects side products early .

Q. How does the crystal packing of this compound influence its physicochemical properties?

- Methodology :

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) driving crystal formation .

- Thermogravimetric analysis (TGA) : Correlates thermal stability with packing density.

- Solubility testing : Compare solubility in polar vs. nonpolar solvents to assess hydrophilicity trends .

Data Contradiction Analysis

Q. Why do different studies report varying pKa values for this compound?

- Methodology :

- Potentiometric titration : Standardize conditions (ionic strength, temperature) to minimize experimental variability.

- Computational modeling : Use software like MarvinSuite or ACD/Labs to predict pKa based on electronic effects of substituents .

- Buffer selection : Avoid buffers that interact with the compound (e.g., phosphate buffers for carboxylic acids) .

Experimental Design Considerations

Q. How to design a robust assay for evaluating the antioxidant activity of this compound?

- Methodology :

- DPPH/ABTS assays : Quantify radical scavenging activity with UV-Vis spectrophotometry (λ = 517 nm for DPPH).

- Positive controls : Include ascorbic acid or Trolox to validate assay sensitivity .

- Concentration range : Test 0.1–100 µM to capture dose-dependent effects .

Advanced Applications in Drug Discovery

Q. What computational tools predict the binding affinity of this compound to biological targets?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.